![molecular formula C17H19NO5S B14239623 D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- CAS No. 380237-47-8](/img/structure/B14239623.png)
D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-: is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- typically involves the protection of the amino and hydroxyl groups of D-serine, followed by the introduction of the phenylmethyl and sulfonyl groups. Common reagents used in these reactions include benzyl chloride for the phenylmethyl group and sulfonyl chloride for the sulfonyl group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The phenylmethyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium azide or thiolates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl group yields a carboxylic acid, while reduction of the sulfonyl group produces a sulfide or thiol .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential role in modulating neurotransmitter systems.
Medicine: In medicine, derivatives of D-serine are investigated for their potential therapeutic applications in neurological disorders. The modifications in D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- may enhance its stability and bioavailability, making it a promising candidate for drug development .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for use in various chemical processes and formulations .
Wirkmechanismus
The mechanism of action of D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- involves its interaction with specific molecular targets, such as NMDA receptors in the central nervous system. The phenylmethyl and sulfonyl groups can influence the compound’s binding affinity and specificity, potentially enhancing its therapeutic effects. The exact pathways and molecular targets involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
O-Benzyl-D-serine:
D-Serine benzyl ether: Another derivative of D-serine with a benzyl group, but without the sulfonyl modification.
Uniqueness: D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]- is unique due to the presence of both phenylmethyl and sulfonyl groups.
Eigenschaften
CAS-Nummer |
380237-47-8 |
|---|---|
Molekularformel |
C17H19NO5S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2R)-2-(benzylsulfonylamino)-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C17H19NO5S/c19-17(20)16(12-23-11-14-7-3-1-4-8-14)18-24(21,22)13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m1/s1 |
InChI-Schlüssel |
QIDIZBREMSUIAI-MRXNPFEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



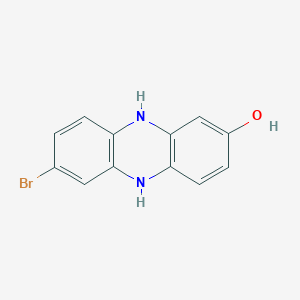
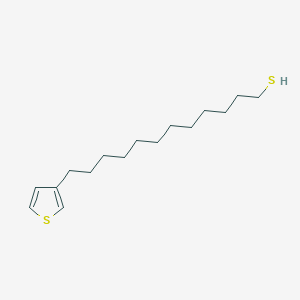
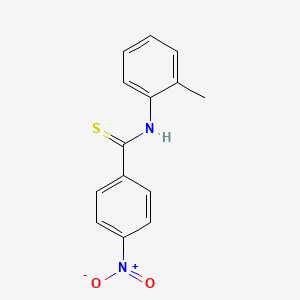

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
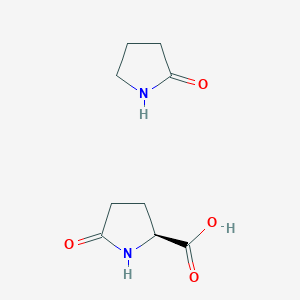
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
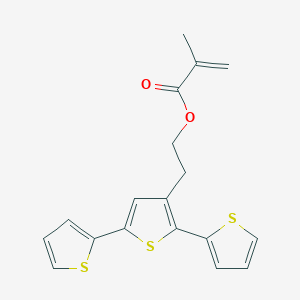
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
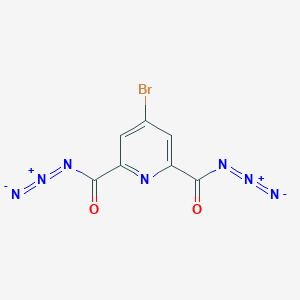
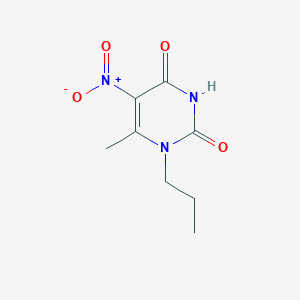
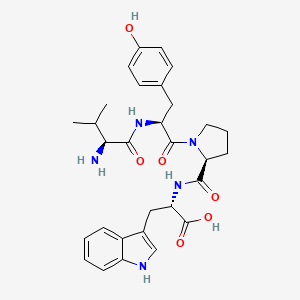
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
